(3-Bromophenyl)(piperazin-1-YL)methanone
Description
Significance of the Aryl Piperazine (B1678402) Scaffold in Drug Discovery
The aryl piperazine moiety is a recurring structural motif in a vast number of biologically active compounds and approved drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This prevalence is not coincidental but is rooted in the unique combination of physicochemical and structural properties that the piperazine ring imparts to a molecule.
One of the key advantages of incorporating a piperazine ring is its ability to favorably modulate a compound's pharmacokinetic properties. mdpi.com As a basic and often hydrophilic group, it can enhance aqueous solubility and cell permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The two nitrogen atoms in the piperazine ring can form hydrogen bonds, further facilitating interactions with biological targets. mdpi.com
The versatility of the piperazine scaffold is another of its defining features. The nitrogen atoms can be readily functionalized, allowing for the attachment of various substituents. This chemical reactivity provides a convenient handle for synthetic chemists to fine-tune the pharmacological activity, selectivity, and potency of a lead compound. mdpi.com For instance, aryl piperazine derivatives have been developed with a wide spectrum of therapeutic applications, including:
Anticancer agents: These compounds have shown the ability to interact with various molecular targets implicated in cancer pathogenesis. bldpharm.com
Central Nervous System (CNS) agents: The aryl piperazine structure is a cornerstone for drugs targeting neurodegenerative diseases, as well as for antipsychotic, antidepressant, and anxiolytic medications. bldpharm.com
Antimicrobial agents: Derivatives of piperazine have been investigated for their potential as antibacterial, antifungal, and antiviral drugs. mdpi.com
The conformational flexibility of the piperazine ring also plays a role in its success as a pharmacophore. This flexibility can be constrained by incorporating it into more complex polycyclic structures, allowing for the precise spatial arrangement of pharmacophoric groups to optimize binding with a target macromolecule. mdpi.com
Overview of (3-Bromophenyl)(piperazin-1-YL)methanone as a Representative Structure
This compound serves as a quintessential example of an aryl piperazine building block used in medicinal chemistry. This compound consists of a piperazine ring linked to a 3-bromophenyl group via a carbonyl bridge. While not typically an active pharmaceutical ingredient itself, it represents a valuable starting material or intermediate for the synthesis of more complex drug candidates.
The structural features of this compound make it a versatile scaffold for chemical modification:
The Piperazine Ring: The secondary amine in the piperazine ring is a nucleophile and can readily undergo reactions such as alkylation, acylation, and reductive amination. This allows for the introduction of a wide variety of side chains and functional groups, which can be tailored to interact with specific biological targets.
The 3-Bromophenyl Group: The bromine atom on the phenyl ring is a particularly useful functional group for synthetic chemists. It can participate in a range of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the aryl piperazine core to other molecular fragments. This modular approach is a powerful strategy in drug discovery for rapidly generating libraries of diverse compounds for biological screening.
The combination of these features makes this compound and similar structures valuable tools in the design and synthesis of new therapeutic agents. By leveraging the established benefits of the aryl piperazine scaffold and the synthetic versatility of this particular arrangement, medicinal chemists can efficiently explore new chemical space in the search for innovative medicines.
Below are the chemical properties of this compound:
| Property | Value |
| CAS Number | 1016819-18-3 |
| Molecular Formula | C11H13BrN2O |
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDJNXTGZQJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445476 | |
| Record name | (3-BROMOPHENYL)(PIPERAZIN-1-YL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016819-18-3 | |
| Record name | (3-BROMOPHENYL)(PIPERAZIN-1-YL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Biological Activities of 3 Bromophenyl Piperazin 1 Yl Methanone Derivatives
Anticancer and Antiproliferative Activities
Interaction with Molecular Targets in Cancer Pathogenesis
Arylpiperazine derivatives have garnered significant attention in cancer research due to their ability to interact with a multitude of molecular targets implicated in cancer development and progression. nih.govnih.gov The versatility of the arylpiperazine scaffold allows it to be tailored to inhibit various key components of carcinogenic pathways.
One of the primary mechanisms of action for many piperazine-based anticancer agents is the inhibition of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) binding site of β-tubulin, disrupting the dynamic instability of microtubules. nih.gov This leads to a halt in the cell cycle at the G2/M phase, induction of apoptosis, and ultimately, inhibition of cancer cell proliferation. nih.govnih.gov For instance, a novel series of arylamide derivatives incorporating a piperazine (B1678402) moiety demonstrated potent inhibition of tubulin polymerization, with one compound exhibiting IC50 values as low as 89.42 nM against the SMMC-7721 liver cancer cell line. nih.gov
Kinase inhibition is another critical mechanism through which these derivatives exert their anticancer effects. nih.gov The piperazine scaffold is present in numerous kinase inhibitors targeting pathways that are frequently overactive in cancer. researchgate.net Studies have identified piperazine derivatives that effectively inhibit multiple signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway, leading to caspase-dependent apoptosis in cancer cells. nih.gov Specific derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, with IC50 values in the sub-micromolar range. tandfonline.com Others have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in pancreatic and breast cancers. nih.gov
Furthermore, arylpiperazine derivatives have been developed to target other specific cancer-related proteins. Certain compounds act as potent antagonists of the androgen receptor (AR), which is highly expressed in prostate cancer cells, thereby inhibiting tumor growth. nih.gov Other derivatives have been found to inhibit Axl kinase, a receptor tyrosine kinase whose overexpression is linked to a poor prognosis in several cancer types. mdpi.com
Table 1: Anticancer Activity of Selected Arylpiperazine Derivatives
| Compound Class | Target Cancer Cell Line | Molecular Target/Mechanism | Reported Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Arylamide Piperazine Derivative (16f / MY-1121) | SMMC-7721 (Liver Cancer) | Tubulin Polymerization Inhibition | 89.42 nM |
| Arylamide Piperazine Derivative (16f / MY-1121) | HuH-7 (Liver Cancer) | Tubulin Polymerization Inhibition | 91.62 nM |
| Combretastatin A-4 Piperazine Derivative (13) | HCT116 (Colon Cancer) | Tubulin Polymerization Inhibition | 0.227 µM |
| Piperazine-Chalcone Hybrid (Vd) | HCT-116 (Colon Cancer) | VEGFR-2 Kinase Inhibition | 0.57 µM |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast Cancer) | Antiproliferative | 1.00 µM |
| Benzothiazole-Piperazine Derivative (1h) | HUH-7 (Hepatocellular) | Induces Apoptosis | GI₅₀ < 10 µM |
IC₅₀ (Half maximal inhibitory concentration) and GI₅₀ (Half maximal growth inhibition) values indicate the potency of the compound.
Repurposing Potential in Oncology
Drug repurposing, the strategy of identifying new therapeutic uses for existing approved drugs, offers a promising avenue for accelerating the development of new cancer treatments. frontiersin.org The arylpiperazine scaffold is present in drugs approved for various non-cancer indications, and a number of these have been investigated for their potential in oncology. nih.gov
A notable example is Naftopidil, an arylpiperazine-based α1-adrenoceptor antagonist used for the management of benign prostatic hyperplasia. nih.gov Studies have revealed that this drug also possesses anticancer activities, leveraging its known pharmacological profile for a new therapeutic application. nih.gov Similarly, Doxazosin, another antihypertensive drug featuring the arylpiperazine structure, has demonstrated antiproliferative effects in several cancer cell lines and has been shown to sensitize tumor cells to tyrosine kinase inhibitors like Osimertinib. nih.gov
Furthermore, screening libraries of compounds originally developed for other diseases has proven to be a fruitful strategy. In one study, a library of antiviral compounds containing the piperazine ring and aryl urea (B33335) functions—structures also present in several anti-breast cancer drugs—was screened for anticancer activity. researchgate.net This effort identified several compounds with high selective anticancer activity against breast (MCF7) and lung (A549) cancer cells, highlighting a direct repurposing approach from antiviral to anticancer applications. researchgate.net Another study synthesized a series of piperazine-substituted pyranopyridines and evaluated them for both anticancer and antiviral properties, finding that several compounds exhibited potent antiproliferative activity against various cancer cell lines. nih.gov These studies underscore the potential of leveraging the diverse biological activities of piperazine derivatives to find new applications in oncology. researchgate.netnanoinnovation2024.eu
Antimicrobial Activities
Derivatives of (3-Bromophenyl)(piperazin-1-yl)methanone, as part of the N-arylpiperazine class, have demonstrated a broad spectrum of antimicrobial activities. nih.gov The structural flexibility of the piperazine core allows for modifications that can enhance potency against various pathogens, including bacteria, fungi, and viruses. nanoinnovation2024.eu
N-arylpiperazine derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents on the aryl ring and the piperazine nitrogen significantly influences their antibacterial potency. nih.gov For example, in one study, the introduction of a 3-trifluoromethylphenyl group on the piperazine ring led to a derivative with promising activity against Mycobacterium kansasii (MIC = 31.75 µM), comparable to the standard drug isoniazid. nih.gov Another derivative, 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride, was even more effective against the same strain (MIC = 17.62 µM). nih.gov
Studies on cinnamyl derivatives of arylpiperazine have also been conducted to evaluate their activity against various bacterial strains. researchgate.net Furthermore, the synthesis of novel piperazine derivatives has yielded compounds with significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net One such compound demonstrated MIC values of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. researchgate.net
Table 2: Antibacterial Activity of Selected Arylpiperazine Derivatives
| Derivative Class | Bacterial Strain | Reported Activity (MIC) |
|---|---|---|
| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 31.75 µM |
| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 17.62 µM |
| 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium marinum | 65.32 µM |
| N,N′-bis(1,3,4-thiadiazole) derivative (6c) | Escherichia coli | 8 µg/mL |
| N,N′-bis(1,3,4-thiadiazole) derivative (6c) | Staphylococcus aureus | 16 µg/mL |
| N,N′-bis(1,3,4-thiadiazole) derivative (7b) | Bacillus subtilis | 16 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
The piperazine scaffold is a component of molecules with significant antiviral properties. nanoinnovation2024.eu Research has focused on developing novel piperazine derivatives as potential treatments for a range of viral infections. A study on piperazine-substituted pyranopyridines identified several compounds with selective activity against the Hepatitis B virus (HBV). nih.gov These compounds were found to act by preventing the formation of virion particles, demonstrating a specific mechanism of antiviral action. nih.gov Other research efforts have aimed to develop piperazine derivatives effective against viruses like Zika, Dengue, and SARS-CoV-2 by targeting structural similarities in their viral proteases. nanoinnovation2024.eu
Other Reported Biological Activities
Beyond their anticancer and antimicrobial properties, derivatives of the this compound scaffold are widely recognized for their significant effects on the Central Nervous System (CNS) and for their anti-inflammatory potential. nih.govthieme-connect.com
The arylpiperazine moiety is a classic pharmacophore for ligands of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making it a cornerstone in the development of neuropsychopharmacological agents. mdpi.comnih.gov Derivatives have been designed as potent antagonists for dopamine D2 and D4 receptors, which are targets for antipsychotic medications used in treating schizophrenia. nih.govtandfonline.com Many arylpiperazines also function as 5-HT1A receptor agonists and 5-HT2A receptor antagonists, a profile associated with antidepressant and anxiolytic effects. nih.gov The specific substitutions on the phenyl ring and the nature of the linker chain are critical in determining the affinity and selectivity for these CNS receptors. nih.govmdpi.com
In addition to CNS activity, piperazine derivatives have been investigated for their anti-inflammatory properties. thieme-connect.com Several studies have reported on N-phenyl piperazine derivatives that exhibit significant, dose-dependent anti-inflammatory effects in in-vitro assays. biomedpharmajournal.org The mechanism for this activity in some derivatives is believed to involve the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. mdpi.com This dual-inhibition profile could offer a broader anti-inflammatory spectrum compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Antihistaminic and Anti-inflammatory Properties
While direct studies on the antihistaminic and anti-inflammatory effects of this compound are not extensively documented in publicly available research, the broader class of piperazine derivatives has shown significant potential in these areas. The piperazine nucleus is a key component in several well-known antihistaminic and anti-inflammatory drugs.
Research into novel piperazine derivatives has demonstrated their capacity to modulate inflammatory pathways and histamine (B1213489) receptors. For instance, a study on a series of novel piperazine derivatives revealed that certain compounds exhibited noteworthy anti-inflammatory activity. Specifically, compounds PD-1 and PD-2 were shown to inhibit nitrite (B80452) production in a dose-dependent manner, with inhibition reaching up to 39.42% and 33.7% respectively at a concentration of 10 μM. nih.gov Furthermore, these compounds also suppressed the generation of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) by up to 56.97% and 44.73% at the same concentration. nih.gov Compound PD-1 also displayed significant antihistamine activity, reducing histamine levels by 18.22%. nih.gov
Another study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), found that it possessed anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α. The anti-inflammatory activity of piperazine-containing compounds is often attributed to their ability to interfere with various signaling pathways involved in the inflammatory response. For example, the anti-histamine drug Loratadine, which contains a piperidine (B6355638) ring structurally related to piperazine, has been shown to exert anti-inflammatory effects by suppressing the AP-1 signaling pathway.
The structure of this compound, featuring a brominated phenyl ring, could influence its electronic and lipophilic properties, which in turn may affect its binding to biological targets involved in inflammation and histamine response. However, without specific experimental data, its profile in these areas remains speculative.
Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound | Concentration (μM) | Nitrite Production Inhibition (%) | TNF-α Generation Inhibition (%) |
| PD-1 | 10 | 39.42 | 56.97 |
| PD-2 | 10 | 33.7 | 44.73 |
Anthelmintic Activity
A study on a series of 1,4-disubstituted piperazine derivatives showed that all tested compounds exhibited promising anthelmintic activity in vitro against the earthworm Eisenia fetida at a concentration of 5mg/ml, comparable to the reference drug piperazine citrate. ijprs.com Another study on newer piperazine derivatives reported moderate to good anthelmintic activity against Phaeritima posthuma. researchgate.net
Furthermore, research on benzimidazoles containing a piperazine skeleton has identified compounds with potent anthelmintic properties. For example, a 4-chlorophenyl-substituted derivative demonstrated significant activity against Trichinella spiralis muscle larvae. mdpi.com The mechanism of action of many piperazine-based anthelmintics involves modulating neurotransmission in the parasites, leading to paralysis and expulsion. The substitution pattern on the phenyl ring of phenylpiperazine derivatives can influence their efficacy.
Table 2: Anthelmintic Activity of Selected Piperazine Derivatives
| Derivative Type | Test Organism | Activity |
| 1,4-disubstituted piperazines | Eisenia fetida | Promising activity at 5mg/ml |
| Newer piperazine derivatives | Phaeritima posthuma | Moderate to good activity |
| Benzimidazole-piperazines | Trichinella spiralis | Potent activity |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Several studies have investigated piperazine derivatives as tyrosinase inhibitors, with promising results for compounds structurally related to this compound.
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized, showing potent inhibitory activity against mushroom tyrosinase. nih.gov The inhibitory activity was found to be influenced by the substituents on the aroyl moiety, with hydrophobic ortho-substituents leading to the best results, with IC50 values in the range of 1.5–4.6 μM. nih.gov These compounds were more potent than the reference inhibitor, kojic acid (IC50 = 17.8 μM), and exhibited a competitive mechanism of inhibition. nih.gov
Another study on nitrophenylpiperazine derivatives identified compounds with significant tyrosinase inhibitory effects. nih.gov The structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the piperazine ring played a crucial role in the inhibitory potency. For example, a compound featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM and displayed a mixed-type inhibition mechanism. nih.govresearchgate.net
The presence of a bromine atom on the phenyl ring of this compound could contribute to its interaction with the tyrosinase active site, potentially through halogen bonding. The electronic and steric effects of the bromine substituent at the meta position would likely influence the compound's binding affinity and inhibitory potential. These findings suggest that this compound derivatives are worthy of investigation as potential tyrosinase inhibitors.
Table 3: Tyrosinase Inhibitory Activity of Related Piperazine Derivatives
| Compound Series | Best IC50 Value (μM) | Mechanism of Inhibition |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | 1.5 | Competitive |
| Nitrophenylpiperazine derivatives | 72.55 | Mixed |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Bromine Substitution on Biological Activity
The presence and position of the bromine atom on the phenyl ring are critical determinants of biological activity in phenylpiperazine scaffolds. While specific SAR studies directly comparing the 2-, 3-, and 4-bromo isomers of (piperazin-1-yl)methanone are not extensively detailed in publicly available literature, the principle that halogen position significantly impacts pharmacological efficacy is well-established across various classes of bioactive molecules.
Research on other molecular scaffolds demonstrates that positional isomerism can lead to substantial differences in potency and selectivity. For instance, a study on novel oxazolidinone derivatives found that a linearly attached benzotriazole (B28993) moiety resulted in a more potent antibacterial agent compared to an angularly attached one, highlighting how the spatial vector of a key structural element affects interaction with a biological target. nih.gov Similarly, investigations into biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles revealed that altering the substitution pattern on the biphenyl rings could dramatically enhance efficacy against specific bacterial strains. nih.gov The 3,2'-isomer, for example, showed a four- to eight-fold increase in activity against P. aeruginosa and E. coli compared to other positional isomers. nih.gov
These findings underscore that moving the bromine atom from the meta- (3-position) to the ortho- (2-position) or para- (4-position) would likely alter the electronic distribution, steric profile, and hydrophobic interactions of the entire molecule. Such changes would directly affect how the compound fits into a target protein's binding pocket, potentially increasing or decreasing its activity. An example from a related field is the compound (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, a potent and selective PPARβ/δ ligand, where the bromine is specifically in the ortho-position, suggesting this placement is optimal for its particular target. researchgate.net
Table 1: Impact of Positional Isomerism on Antibacterial Activity of Biphenyl Amphiphiles (Data adapted from a study on positional isomers of biphenyl antimicrobial peptidomimetics to illustrate the principle) nih.gov
| Compound (Isomer) | P. aeruginosa MIC (μg/mL) | E. coli MIC (μg/mL) | A. baumannii MIC (μg/mL) |
| 1 (4,4'-isomer) | 16 | 8 | 16 |
| 2 (4,3'-isomer) | 8 | 8 | 4 |
| 3 (4,2'-isomer) | 8 | 8 | 4 |
| 4 (3,2'-isomer) | 2 | 2 | 8 |
| 7 (2,4'-isomer) | 8 | 8 | 4 |
This table illustrates how changing the attachment points on a core scaffold can significantly alter the Minimum Inhibitory Concentration (MIC) against various bacteria, supporting the hypothesis that the bromine position on the (3-Bromophenyl)(piperazin-1-yl)methanone scaffold is a key determinant of its biological activity.
Role of the Piperazine (B1678402) Core in Modulating Activity
The piperazine ring is not merely a passive linker but an active contributor to the pharmacological profile of the molecule. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules across a wide range of therapeutic areas. researchgate.netmdpi.com
The two nitrogen atoms of the piperazine core can significantly influence the compound's physicochemical properties. The basicity of the distal nitrogen (N4) allows for salt formation, which can enhance water solubility and improve oral bioavailability—a critical factor in drug development. nih.gov Furthermore, this nitrogen atom can be readily substituted, providing a convenient handle for chemists to modify the molecule to fine-tune its properties, a strategy known as "lead optimization". researchgate.net
The piperazine core also serves as a rigid or semi-rigid scaffold that correctly orients the two substituents—in this case, the 3-bromobenzoyl group and the hydrogen on the second nitrogen—in a specific three-dimensional arrangement. This spatial orientation is often crucial for binding to a biological target. Structure-activity relationship studies on piperazine-1-thiourea-based inhibitors of phosphoglycerate dehydrogenase (PHGDH) involved extensive exploration of substitutions on the piperazine ring, establishing it as a key component of the pharmacophore necessary for potent inhibition. nih.gov Replacing the piperazine with other cyclic amines like piperidine (B6355638) or morpholine, or with acyclic linkers, would alter the geometry and basicity of the molecule, likely leading to a significant change in biological activity.
Impact of Substitutions on the Methanone (B1245722) Moiety
The methanone moiety (a carbonyl group, C=O) acts as the critical bridge connecting the 3-bromophenyl ring to the piperazine core. Its role extends beyond that of a simple covalent linker. The carbonyl oxygen, with its lone pairs of electrons, is a potent hydrogen bond acceptor. In many drug-receptor interactions, such hydrogen bonds are essential for anchoring the ligand in the binding site and achieving high affinity. For example, in the PARP inhibitor Olaparib, a carbonyl group on a cyclopropyl(piperazin-1-yl)methanone moiety is engaged in a critical water-mediated hydrogen bond within the enzyme's active site. nih.gov
Conformational Analysis and Pharmacophore Development
The biological activity of a molecule is ultimately determined by its three-dimensional shape and the spatial arrangement of its key chemical features, collectively known as a pharmacophore. For molecules like this compound, conformational analysis and pharmacophore modeling are essential tools for understanding their SAR.
Conformational analysis of N-acyl piperazines has shown that two main structural phenomena must be considered: the chair (or boat/twist-boat) conformation of the piperazine ring itself, and the orientation of the phenyl ring relative to the piperazine, which is governed by the restricted rotation around the amide bond of the methanone moiety. rsc.orgnih.gov This results in distinct rotamers (conformational isomers) that can interconvert but may have different energies and shapes. Studies on related 2-substituted piperazines have shown that a specific axial conformation is preferred and that this orientation is crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor, directly linking a specific conformation to biological function. nih.gov
Pharmacophore models for piperazine-based compounds often identify a common set of essential features. A predictive model developed for piperazine-based CCR5 antagonists identified a five-feature pharmacophore as being crucial for high affinity. acs.orgacs.org These features typically include hydrophobic regions and hydrogen bond acceptors, arranged in a precise geometry.
Table 2: Example of a Predictive Pharmacophore Model for Piperazine-Based Antagonists (Data adapted from a study on CCR5 antagonists) acs.orgacs.org
| Pharmacophore Feature | Description | Potential Correlate in this compound |
| Hydrophobic (HY) 1 | A region that favorably interacts with nonpolar residues. | 3-Bromophenyl ring |
| Hydrophobic (HY) 2 | A second nonpolar interaction region. | Portion of the piperazine ring |
| Hydrophobic (HY) 3 | A third nonpolar interaction region. | Portion of the piperazine ring |
| Hydrogen Bond Acceptor (HBA) 1 | An atom capable of accepting a hydrogen bond. | Oxygen atom of the methanone (C=O) group |
| Hydrogen Bond Acceptor (HBA) 2 | A second hydrogen bond acceptor site. | Nitrogen atom (N4) of the piperazine ring |
This model suggests that for a molecule to be active, it must be able to place these five chemical features in the correct spatial locations to match the complementary features of the receptor binding site. The 3-bromophenyl ring likely serves as a key hydrophobic feature, while the methanone oxygen and the second piperazine nitrogen are potential hydrogen bond acceptors. The development of such models is crucial for the rational design of new, more potent analogs. nih.gov
Computational Approaches in the Study of 3 Bromophenyl Piperazin 1 Yl Methanone Derivatives
Molecular Docking Studies and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (3-Bromophenyl)(piperazin-1-yl)methanone derivatives, docking is used to simulate the interaction between these small molecules (ligands) and their macromolecular protein targets (receptors). This method is crucial for elucidating the structural basis of their biological activity.
Research on various piperazine (B1678402) derivatives has utilized molecular docking to explore their potential as therapeutic agents. For instance, studies have been conducted to evaluate their efficacy as anticonvulsant, anticancer, and antimicrobial agents. nih.govresearchgate.net In a typical docking study, the crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The synthesized compounds are then computationally placed into the active site of the protein to determine their binding affinity and interaction patterns.
Key findings from molecular docking studies of related methanone (B1245722) derivatives include:
Identification of Binding Pockets: Docking simulations successfully identify the specific binding pockets within target receptors where the derivatives can bind. For example, in a study of pyrazoline derivatives, compounds were docked against the active site of human mitochondrial branched-chain aminotransferase (BCATm), a target for anticonvulsant activity. researchgate.net
Interaction Analysis: The studies reveal the specific amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex.
Binding Affinity Prediction: Docking programs calculate a "docking score," which is an estimation of the binding affinity. Lower (more negative) scores generally indicate a stronger, more favorable interaction. In one study, a synthesized pyrazoline derivative showed a high docking score of -6.898, suggesting strong binding to the target protein. researchgate.net Another investigation demonstrated that quinazolinone-piperazine derivatives displayed good docking scores within the binding pocket of their target, marking them as potential leads for rational drug design. nih.gov
The insights gained from these docking studies are instrumental in understanding the mechanism of action and in the rational design of new derivatives with improved affinity and selectivity for their biological targets.
| Derivative Class | Protein Target | PDB ID | Key Finding | Reference |
|---|---|---|---|---|
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone | Human Mitochondrial Branched Chain Aminotransferase (BCATm) | 2A1H | Compound 4f was identified as the most potent with a high docking score (-6.898) compared to the standard drug Gabapentin (-6.013). | researchgate.net |
| Quinazolinone-piperazine acetamide (B32628) derivatives | Anticancer target (unspecified) | Not specified | Compounds 5 and 7 showed good docking scores, indicating better anticancer potency within the binding pocket. | nih.gov |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Tubulin | Not specified | Molecular modeling suggested that the most active compound binds to the colchicine (B1669291) binding site of tubulin. | rsc.org |
Quantum Chemical Calculations for Molecular Conformation
While molecular docking predicts the interaction between a ligand and its receptor, quantum chemical calculations are employed to understand the intrinsic properties of the ligand itself. These calculations, often using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional structure (conformation), electronic distribution, and energy levels. This information is vital because a molecule's conformation dictates how it can fit into a receptor's binding site.
A study on a related Schiff base containing a piperazine moiety, N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, illustrates the power of this approach. alquds.edu Researchers used DFT calculations with the B3LYP/6-31G(d) basis set to:
Determine the Most Stable Isomer: The calculations were used to perform E and Z optimization to identify the most stable geometric isomer of the compound. alquds.edu
Analyze Molecular Geometry: The optimized calculations provide precise bond lengths, bond angles, and torsion angles, defining the molecule's most stable three-dimensional shape. alquds.edu
Calculate Electronic Properties: These methods can compute properties such as the molecular electrostatic potential (MEP), which maps the charge distribution across the molecule. This is crucial for predicting non-covalent interactions, like hydrogen bonds, with a biological target. Other calculated parameters include Mulliken population analysis, which describes the charge distribution among atoms. alquds.edu
By understanding the preferred conformation and electronic landscape of a this compound derivative, scientists can better predict its biological activity and design molecules that are pre-organized to fit their target receptor, a key principle in modern drug design.
| Computational Method | Basis Set | Software | Calculated Properties | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31G(d) | GAUSSIAN09 | E-Z isomer optimization, Molecular Electrostatic Potential (MEP), IR-vibration, NMR, Mulliken population | alquds.edu |
Ligand-Based and Structure-Based Drug Design Strategies
The development of novel this compound derivatives often employs two key computational drug design strategies: ligand-based and structure-based design.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing the common structural features (pharmacophores) of these active molecules, new compounds can be designed that mimic these features and are therefore likely to have similar biological activity.
Structure-Based Drug Design: When the 3D structure of the target receptor is known (often through X-ray crystallography or NMR spectroscopy), structure-based drug design becomes possible. This is a more direct approach where derivatives are specifically designed to fit into the target's active site, maximizing favorable interactions and binding affinity. Molecular docking is a cornerstone of this strategy. A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates serves as an excellent example. rsc.org In this research, compounds were designed and synthesized, and their cytotoxic activity was evaluated. Subsequent molecular modeling studies suggested that the most active compound binds effectively to the colchicine binding site of tubulin, validating the structure-based design hypothesis. rsc.org
Both strategies are powerful tools that guide the synthetic chemistry efforts, reducing the trial-and-error involved in drug discovery and increasing the probability of developing successful therapeutic agents.
Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Modulation
A significant advantage of computational approaches is their ability to predict the biological and pharmacokinetic properties of a molecule before it is synthesized. The piperazine moiety, a key component of the parent compound, is well-known for its ability to modulate these properties. mdpi.com
Prediction of Biological Activity: Computational models can screen virtual libraries of this compound derivatives against various biological targets to predict their activity. For example, derivatives have been evaluated for antimicrobial, anticancer, and CNS activities. researchgate.netontosight.ai In silico studies of sulfonyl piperazine-integrated triazole conjugates have been used to predict their drug-like properties, helping to prioritize which compounds should be synthesized and tested. rsc.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modulation: The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its success. The piperazine ring is often incorporated into drug candidates to improve their physicochemical properties. mdpi.comnih.gov It frequently serves as a basic and hydrophilic group to optimize the pharmacokinetic profile, for instance by increasing water solubility and oral bioavailability. nih.gov A detailed pharmacokinetic study on a related derivative, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, provided concrete data on its behavior in vivo. bjmu.edu.cn This study successfully calculated key pharmacokinetic parameters, which are essential for understanding how the drug is processed by the body and for determining appropriate dosing regimens. bjmu.edu.cn
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 1384.5 ± 376.4 ng/mL | bjmu.edu.cn |
| Tmax | Time to reach Cmax | 11.0 ± 6.2 h | bjmu.edu.cn |
| t1/2 | Elimination half-life | 18.5 h | bjmu.edu.cn |
| AUC(0–∞) | Area under the concentration-time curve | 45556.3 ± 22735.6 ng·h/mL | bjmu.edu.cn |
| CL | Clearance | 505.3 ± 179.8 mL/kg/h | bjmu.edu.cn |
| Vd | Volume of distribution | 13950.3 ± 5996.9 mL/kg | bjmu.edu.cn |
These predictive models allow for the early identification of candidates with promising biological activity and favorable drug-like properties, significantly streamlining the drug development pipeline.
Future Directions and Therapeutic Potential
Exploration of Novel Target Pathways
The versatility of the piperazine (B1678402) ring, a common motif in numerous biologically active compounds, suggests that derivatives of (3-Bromophenyl)(piperazin-1-yl)methanone could interact with a wide array of biological targets. mdpi.com While initial research may have focused on established pathways, future exploration is likely to uncover novel mechanisms of action and therapeutic applications.
One promising area of investigation is in the field of neurodegenerative diseases. Piperazine-containing compounds have been investigated for their potential in treating conditions like Alzheimer's disease. dundee.ac.ukjneonatalsurg.com Future studies could explore the modulation of targets beyond traditional acetylcholinesterase inhibition, such as beta-amyloid aggregation and tau pathology. jneonatalsurg.com In silico screening and high-throughput assays could identify novel central nervous system targets for this class of compounds.
Another avenue for exploration is in oncology. The piperazine moiety is present in various anticancer agents. researchgate.net Researchers may investigate the potential of this compound derivatives to inhibit novel kinase pathways or to act as vascular endothelial growth factor receptor (VEGFR) inhibitors, a mechanism targeted by some modern cancer therapies. nih.gov
Furthermore, the scaffold's potential in addressing pain management through the modulation of novel opioid and dopamine (B1211576) receptors presents an exciting research direction. nih.gov By exploring these and other emerging biological targets, the therapeutic landscape for this compound derivatives can be significantly expanded.
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as Alzheimer's and cancer, has spurred a shift from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). dundee.ac.uknih.gov MTDLs are single chemical entities designed to interact with multiple biological targets, potentially offering improved efficacy and a reduced risk of drug-drug interactions. dundee.ac.uknih.gov The this compound structure is well-suited for the design of such ligands.
In the context of Alzheimer's disease, MTDLs based on this scaffold could be designed to simultaneously inhibit acetylcholinesterase, prevent beta-amyloid aggregation, and chelate metal ions that contribute to oxidative stress. dundee.ac.uk The bromophenyl group can be functionalized to interact with specific pockets of one target, while modifications to the piperazine ring can be tailored to engage a second target.
The table below outlines a conceptual approach to designing MTDLs from the this compound scaffold for Alzheimer's disease.
| Structural Component | Potential Modification | Targeted Pathway |
| 3-Bromophenyl Ring | Introduction of hydroxyl or methoxy (B1213986) groups | Antioxidant activity, metal chelation |
| Piperazine Ring | Addition of a benzyl (B1604629) group or other aromatic moieties | Acetylcholinesterase inhibition |
| Methanone (B1245722) Linker | Alteration of the linker length or rigidity | Optimization of binding to multiple targets |
This rational design approach, combining pharmacophores for different targets into a single molecule, represents a key future direction for maximizing the therapeutic potential of this chemical series. nih.gov
Advanced Synthetic Methodologies for Derivative Libraries
To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methodologies is crucial for creating large and diverse derivative libraries. Recent advances in synthetic organic chemistry can be applied to rapidly generate analogues with a wide range of functional groups and structural variations.
Modern synthetic strategies would likely involve parallel synthesis and combinatorial chemistry approaches to expedite the creation of a library of derivatives. Key reactions could include:
N-Alkylation/Arylation of the Piperazine Ring: A variety of alkyl and aryl groups can be introduced at the free nitrogen of the piperazine ring through reactions like nucleophilic substitution or Buchwald-Hartwig amination. mdpi.com This allows for the systematic exploration of the structure-activity relationship at this position.
Modification of the Bromophenyl Ring: The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse substituents to probe interactions with specific biological targets.
Amide Coupling Variations: The core methanone linkage can be synthesized through the coupling of a substituted benzoic acid with piperazine. researchgate.net Utilizing a variety of substituted benzoic acids would generate a library of analogues with different electronic and steric properties on the phenyl ring.
The table below summarizes potential synthetic routes for generating a derivative library.
| Reaction Type | Reactants | Purpose |
| Amide Coupling | Substituted benzoic acids, Piperazine | Introduce diversity on the phenyl ring |
| N-Alkylation | This compound, Alkyl halides | Functionalize the piperazine nitrogen |
| Suzuki Coupling | This compound, Boronic acids | Modify the bromophenyl ring |
These advanced synthetic methodologies will be instrumental in generating a comprehensive library of compounds for biological screening and optimization.
In Vitro and In Vivo Pharmacological Validation Studies
Once a library of this compound derivatives has been synthesized, rigorous pharmacological validation is essential to identify promising lead compounds. This process involves a tiered approach, starting with in vitro assays and progressing to in vivo studies for the most promising candidates. nih.govnih.gov
In Vitro Studies: Initial screening will involve a battery of in vitro assays to determine the biological activity and selectivity of the synthesized compounds. These studies will likely include:
Binding Assays: To determine the affinity of the compounds for their intended biological targets. nih.govnih.gov
Enzyme Inhibition Assays: To measure the potency of the compounds in inhibiting the activity of target enzymes.
Cell-Based Assays: To evaluate the effects of the compounds on cellular processes, such as cell viability, proliferation, and signaling pathways. nih.gov
ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify compounds with favorable drug-like characteristics.
The table below provides examples of in vitro assays that could be employed.
| Assay Type | Purpose | Example |
| Binding Assay | Determine receptor affinity | Radioligand binding to histamine (B1213489) H3 receptors nih.gov |
| Functional Assay | Evaluate functional activity (agonist/antagonist) | PYY-stimulated calcium response in KAN-Ts cells nih.gov |
| Cytotoxicity Assay | Assess anticancer activity | MTT assay against T-47D breast cancer cell line nih.gov |
In Vivo Studies: Compounds that demonstrate promising activity and a good safety profile in vitro will be selected for further evaluation in animal models of disease. nih.govrsc.org These in vivo studies are critical for assessing the efficacy, pharmacokinetics, and pharmacodynamics of the compounds in a living organism.
Key in vivo studies may include:
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of the compounds in animal models.
Efficacy Studies: To evaluate the therapeutic effect of the compounds in relevant animal models of diseases such as Alzheimer's, cancer, or pain.
Toxicology Studies: To assess the safety and tolerability of the compounds at different dose levels.
Through a systematic process of in vitro and in vivo validation, the most promising derivatives of this compound can be identified and advanced towards clinical development.
Q & A
Q. What are the optimized synthetic routes for (3-bromophenyl)(piperazin-1-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3-bromobenzoyl chloride with piperazine derivatives. A key method uses nucleophilic acyl substitution under inert atmosphere (N₂ or Ar) with triethylamine as a base in anhydrous dichloromethane (DCM) . Yield optimization (60–83%) depends on stoichiometric ratios, temperature control (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Contradictions in yields (e.g., 60% vs. 83% in related compounds) may arise from substituent effects on reactivity or side reactions like piperazine dimerization .
Q. How can researchers validate the structural integrity of this compound derivatives?
Characterization requires multi-modal analysis:
- ¹H NMR : Key signals include aromatic protons (δ 7.28–7.54 ppm for bromophenyl) and piperazine CH₂ groups (δ 2.37–3.77 ppm) .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., C 57.30% vs. 57.48%) indicate impurities or hydration .
- HPLC : Purity assessment (e.g., 97–99% at 254 nm) with retention time reproducibility ensures batch consistency .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Ethanol/water mixtures (3:1 v/v) or ethyl acetate/hexane gradients are effective for recrystallization, yielding white crystalline solids with melting points 153–191°C depending on substituents . Avoid DMSO due to high boiling points complicating solvent removal.
Advanced Research Questions
Q. How do electronic and steric effects of 3-bromo substitution influence structure-activity relationships (SAR) in pharmacological studies?
The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl group, affecting binding to targets like monoacylglycerol lipase (MAGL) or tyrosinase. Computational DFT studies (e.g., HOMO-LUMO gaps) predict reactivity, while steric bulk from bromine may limit access to hydrophobic enzyme pockets. Comparative studies with 4-bromo or non-halogenated analogs show 2–3× potency differences in enzyme inhibition assays .
Q. What methodological approaches resolve contradictions in biological activity data across studies?
- Dose-Response Curves : For in vivo studies (e.g., MAGL inhibition), use 3–30 mg/kg doses in rodents to assess dose dependency .
- Stress Testing : Under thermal/base conditions, UPLC-MS/MS identifies degradation products (e.g., thiazolidin-3-yl methanone derivatives), clarifying stability limitations .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to address variability in IC₅₀ values caused by assay conditions (e.g., pH, co-solvents) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- DFT Calculations : Predict electron density maps and dipole moments to optimize solubility (e.g., logP < 3) .
- Molecular Dynamics (MD) : Simulate binding to targets like SARS-CoV-2 Mpro (PDB: 7L0D) to prioritize substituents (e.g., 4-fluorobenzyl) improving affinity .
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability, critical for CNS-targeted analogs .
Q. What strategies mitigate synthetic challenges in scaling up piperazine-based methanones?
- Fluorous Tagging : Facilitate purification of intermediates using fluorous phosphine scavengers .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., oxidation) and improve yield reproducibility at multi-gram scales .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .
Methodological Notes
- Data Reproducibility : Cross-validate NMR (300–400 MHz) and HPLC (C18 columns) protocols across labs .
- Controlled Variables : Document reaction atmosphere, solvent purity, and drying times to minimize batch-to-batch variability.
- Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., NIH Guide) when evaluating in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
